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Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-3-yl)methanol

Cat. No.: B598496 Get Quote

This guide provides an in-depth analysis of (S)-(Tetrahydrofuran-3-yl)methanol, a critical

chiral building block in modern organic synthesis and pharmaceutical development. We will

explore its fundamental physicochemical properties, delve into validated synthetic

methodologies, and discuss its strategic applications, offering a comprehensive resource for

researchers, chemists, and drug development professionals.

Introduction: The Significance of a Chiral Building
Block
(S)-(Tetrahydrofuran-3-yl)methanol, with a molecular formula of C₅H₁₀O₂ and a molecular

weight of 102.13 g/mol , is a heterocyclic alcohol distinguished by a stereocenter at the C3

position of the tetrahydrofuran ring.[1][2] This specific enantiomeric configuration is of

paramount importance in medicinal chemistry. The biological activity of many pharmaceuticals

is intrinsically linked to their stereochemistry; a single enantiomer often accounts for the desired

therapeutic effect, while the other may be inactive or even responsible for adverse effects.

The tetrahydrofuran (THF) moiety itself is a privileged scaffold found in numerous FDA-

approved drugs and biologically active natural products.[3][4] Its inclusion can enhance

pharmacokinetic properties such as solubility and metabolic stability. (S)-(Tetrahydrofuran-3-
yl)methanol provides a versatile entry point for incorporating this valuable, stereochemically

defined fragment into complex target molecules, making it an indispensable tool for asymmetric

synthesis.[2]
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Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use

in experimental design. The key properties of (S)-(Tetrahydrofuran-3-yl)methanol are

summarized below.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₅H₁₀O₂ [1]

Molecular Weight 102.13 g/mol [1][2]

CAS Number 124391-75-9 [1][5]

Appearance Colorless to Light Yellow Liquid

Boiling Point 198.6 °C at 760 mmHg [1]

Density 1.061 g/mL at 25°C [6]

Refractive Index (n20/D) 1.456 [6]

Storage Conditions
2-8°C, Sealed in Dry

Environment
[1]

Synthesis Methodologies: Achieving Enantiomeric
Purity
The synthesis of enantiomerically pure (S)-(Tetrahydrofuran-3-yl)methanol is a critical

challenge. Direct synthesis is complex; therefore, methods often rely on the resolution of a

racemic mixture or asymmetric synthesis from a chiral precursor. Below, we detail a validated

method based on crystallization-induced configuration inversion, which offers a high-yield

pathway to the desired S-enantiomer.

Chiral Resolution via Diastereomeric Crystallization
This protocol leverages a chiral resolving agent, D-(+)-10-camphor sulfonyl chloride, to react

with racemic (±)-tetrahydrofuran-3-methanol. The resulting diastereomeric esters exhibit
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different crystallization properties, allowing for the isolation of a single configuration that can be

subsequently dissociated to yield the target S-enantiomer.[7]

Causality Behind Experimental Choices:

Choice of Resolving Agent: D-(+)-10-camphorsulfonic acid is a widely available and robust

chiral resolving agent. Its derivative, the sulfonyl chloride, reacts efficiently with the primary

alcohol of the substrate.

Configuration Inversion: The key insight of this patented method is the phenomenon of

configuration inversion during the crystallization process, which funnels the mixture towards

the desired single diastereomer, thereby overcoming the typical 50% yield limit of classical

resolution.[7]

Dissociation Agent: A mild base (e.g., an alkoxide) is used to cleave the sulfonate ester

without racemizing the newly isolated chiral center.

Experimental Workflow: Synthesis of (S)-(+)-
Tetrahydrofuran-3-methanol[8]
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Step 1: Preparation of Resolving Agent

Step 2: Diastereomer Formation

Step 3: Crystallization & Inversion Step 4: Dissociation & Purification

D(+)-10-camphorsulfonic acid

D-(+)-10-camphor sulfonyl chloride

Thionyl chloride

Tetrahydrofuran-3-methyl
 camphor sulphonate (mixture)

(+/-)-tetrahydrofuran-3-methanol

Single configuration
 sulphonate crystal

 Stand & Crystallize

(S)-(+)-Tetrahydrofuran-3-methanol

Dissociation Agent
(e.g., Sodium Hydride/Alcohol)

Column Chromatography

Purify

Click to download full resolution via product page

Caption: Workflow for the synthesis of (S)-(+)-Tetrahydrofuran-3-methanol.

Step-by-Step Protocol:
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Preparation of D-(+)-10-camphor sulfonyl chloride: React D(+)-10-camphorsulfonic acid with

thionyl chloride. This is a standard procedure to convert a sulfonic acid into a more reactive

sulfonyl chloride.

Formation of Diastereomeric Esters: React the prepared D-(+)-10-camphor sulfonyl chloride

with racemic (±)-tetrahydrofuran-3-methanol in an appropriate organic solvent.

Crystallization: Allow the resulting mixture of tetrahydrofuran-3-methyl camphor sulphonate

esters to stand for approximately 48 hours. During this period, a process of crystallization

and configuration inversion occurs, leading to the formation of transparent crystals of a

single diastereomeric configuration.[7]

Dissociation: The isolated crystals are dissolved in a solvent such as tetrahydrofuran (THF).

A dissociation agent, such as sodium hydride mixed with an alcohol (e.g., benzyl alcohol or

ethanol), is added.[7] The mixture is stirred for 24-72 hours at room temperature. This step

cleaves the camphor sulfonate group, liberating the desired S-enantiomer of tetrahydrofuran-

3-methanol.

Purification: The reaction is quenched, filtered, and the solvent is removed under reduced

pressure. The final product is purified using column chromatography (e.g., ethyl

acetate/hexanes gradient) to yield (S)-(+)-tetrahydrofuran-3-methanol as a colorless,

transparent liquid with a purity greater than 95%.[7]

Core Applications in Research and Development
The utility of (S)-(Tetrahydrofuran-3-yl)methanol stems from its dual functionality: a

nucleophilic primary alcohol and a stereodefined heterocyclic core. This makes it a valuable

intermediate in several high-value applications.

Intermediate for Active Pharmaceutical Ingredients
(APIs)
This compound is a key building block for antiviral and anticancer drugs.[1][8] The

tetrahydrofuran ring is a common scaffold in drugs targeting viral polymerases or proteases.[3]

For example, the related compound (tetrahydro-3-furanmethanol) is a known intermediate in

the synthesis of Penciclovir, a drug used to treat herpes virus infections.[8] The defined
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stereochemistry of the (S)-enantiomer is crucial for ensuring specific binding to the target

enzyme or receptor, maximizing efficacy and minimizing off-target effects.

(S)-(Tetrahydrofuran-3-yl)methanol
(Chiral Building Block)

Functional Group
Transformation

(e.g., Tosylation, Oxidation)

Activation Coupling Reaction
(e.g., Suzuki, Buchwald) Advanced Intermediate Final API

(e.g., Antiviral, Anticancer)
Final Steps

Click to download full resolution via product page

Caption: Role as a strategic building block in a multi-step API synthesis.

Agrochemical Synthesis
Beyond pharmaceuticals, this chiral intermediate is used in the development of modern

agrochemicals like pesticides and herbicides.[1] Its structure can contribute to the selectivity

and potency of the final product, allowing for more targeted effects on pests or weeds while

minimizing harm to non-target organisms and the environment.

Research in Asymmetric Synthesis
In academic and industrial research, (S)-(Tetrahydrofuran-3-yl)methanol serves as a model

compound for developing new synthetic methodologies.[2] It is used as a chiral starting

material to construct complex molecules, enabling the exploration of structure-activity

relationships (SAR) and the discovery of novel bioactive compounds.[2][3]

Safety, Handling, and Storage
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the

compound.

Safety: The compound is irritating to the eyes, respiratory system, and skin.[6] Standard

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat,

should be worn at all times. All manipulations should be performed in a well-ventilated fume

hood.

Storage: To prevent degradation, (S)-(Tetrahydrofuran-3-yl)methanol should be stored in a

tightly sealed container in a cool, dry, and dark place, with recommended temperatures

between 2-8°C.[1]
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Conclusion
(S)-(Tetrahydrofuran-3-yl)methanol is more than a simple chemical reagent; it is an enabling

tool for the precise construction of complex, stereochemically defined molecules. Its molecular

weight of 102.13 g/mol belies its significant impact as a chiral building block in the

pharmaceutical and agrochemical industries. A comprehensive understanding of its properties,

coupled with mastery of its synthesis and handling, empowers scientists to leverage its full

potential in the pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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